Methylmalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomarker for Vitamin B12 Deficiency:

- MMA is a well-established and crucial biomarker for identifying vitamin B12 deficiency. Vitamin B12 is essential for the proper functioning of the nervous system and the metabolism of various molecules, including fats and carbohydrates [].

- When vitamin B12 levels are deficient, the conversion of methylmalonic acid to succinate, a crucial step in energy metabolism, is impaired, leading to the accumulation of MMA in the blood and urine [].

- Measuring MMA levels is often considered a more reliable indicator of vitamin B12 deficiency compared to serum B12 levels alone, especially in early stages where B12 levels might appear normal [].

Diagnosis of Hereditary Methylmalonic Acidemia:

- MMA is a key element in diagnosing hereditary methylmalonic acidemia (MMA), a group of inherited metabolic disorders affecting the metabolism of propionate and branched-chain amino acids [].

- In individuals with MMA, mutations in genes encoding enzymes involved in the conversion of MMA to succinate lead to elevated levels of MMA in the blood and urine [].

- Measuring MMA levels along with other diagnostic tests helps in the early identification and management of this condition.

Potential Role in Chronic Diseases:

- Emerging research suggests a potential link between elevated MMA levels and the development and progression of various chronic diseases, including:

- Cardiovascular events: Studies have shown an association between elevated MMA levels and increased risk of heart attacks and strokes [].

- Renal insufficiency: MMA accumulation might contribute to kidney dysfunction by causing oxidative stress and mitochondrial damage.

- Cognitive impairment: Elevated MMA levels have been linked to cognitive decline and an increased risk of dementia.

- Cancer: Research suggests a potential association between high MMA levels and an increased risk of certain cancers [].

Understanding Mitochondrial Function:

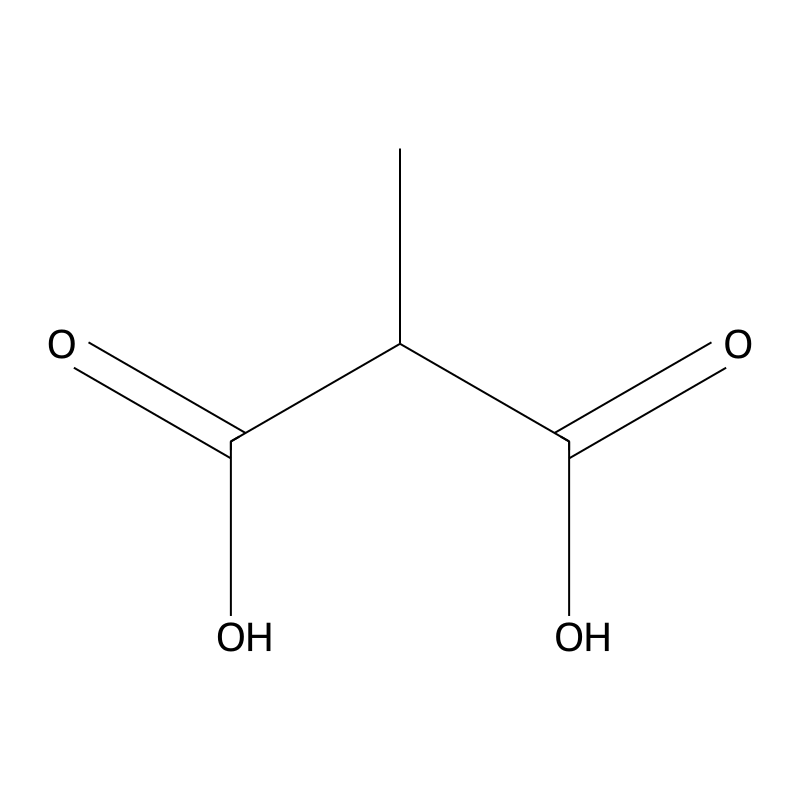

Methylmalonic acid is a dicarboxylic acid with the chemical formula . It is structurally related to malonic acid, with an additional methyl group attached to the second carbon atom. This compound plays a crucial role in human metabolism, particularly in the breakdown of certain amino acids and fatty acids. Methylmalonic acid is primarily produced as a by-product of propionate metabolism, which involves several key substrates, including essential amino acids (methionine, valine, threonine, and isoleucine), odd-chain fatty acids, and propionic acid from bacterial fermentation .

Methylmalonic acid has significant biological implications. Elevated levels of this compound are associated with metabolic disorders such as methylmalonic acidemia, characterized by an inability to convert methylmalonyl-CoA to succinyl-CoA due to enzyme deficiencies. This condition leads to toxic accumulation of methylmalonic acid in the body, which can impair mitochondrial function and energy metabolism . Additionally, high levels of methylmalonic acid have been linked to age-related tumor progression and mitochondrial dysfunction .

Methylmalonic acid can be synthesized through several methods:

- Biological Synthesis: It occurs naturally during the metabolism of propionic acid and certain amino acids.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving malonic acid derivatives or through the oxidation of specific hydrocarbons .

- Enzymatic Methods: Enzymatic pathways involving propionyl-CoA carboxylase and methylmalonyl-CoA mutase are crucial for its natural synthesis in biological systems .

Methylmalonic acid has several applications:

- Clinical Diagnostics: Measurement of methylmalonic acid levels in blood or urine serves as a diagnostic tool for vitamin B12 deficiency and metabolic disorders like methylmalonic acidemia .

- Research: It is used in studies focusing on mitochondrial function and metabolic pathways.

- Pharmaceuticals: Investigations into its role as a potential therapeutic agent for metabolic disorders are ongoing .

Research indicates that methylmalonic acid may interact with various biochemical pathways:

- It acts as a mitochondrial toxin that can inhibit key enzymes in the electron transport chain, leading to oxidative stress and mitochondrial dysfunction .

- Studies have shown that elevated levels of methylmalonic acid can disrupt normal cellular metabolism and contribute to the pathogenesis of several diseases, including neurological disorders .

Methylmalonic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Malonic Acid | Lacks the methyl group; simpler structure | |

| Succinic Acid | Directly involved in the citric acid cycle; no methyl group | |

| Propionic Acid | Precursor in the synthesis of methylmalonic acid | |

| 2-Methylcitric Acid | Contains additional hydroxyl groups; involved in metabolic pathways |

Methylmalonic acid's uniqueness lies in its specific role in propionate metabolism and its association with certain metabolic disorders. Unlike malonic or succinic acids, it serves as a biomarker for vitamin B12 deficiency and is implicated in rare genetic conditions like methylmalonic acidemia .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 50 of 53 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Methylmalonic Acid Compromises Respiration and Reduces the Expression of Differentiation Markers of SH-SY5Y Human Neuroblastoma Cells

Renata T da Costa, Marcella B Dos Santos, Izabel C S Silva, Raquel P de Almeida, Marcela S Teruel, Daniel C Carrettiero, César A J RibeiroPMID: 34191487 DOI: 10.1021/acschemneuro.1c00119

Abstract

Methylmalonic acidemia is a rare metabolic disorder caused by the deficient activity of l-methylmalonyl-CoA mutase or its cofactor 5-deoxyadenosylcobalamin and is characterized by accumulation of methylmalonic acid (MMA) and alternative metabolites. The brain is one of the most affected tissues and neurologic symptoms, characterized by seizures, mental retardation, psychomotor abnormalities, and coma, commonly appear in newborns. The molecular mechanisms of neuropathogenesis in methylmalonic acidemia are still poorly understood, specifically regarding the impairments in neuronal development, maturation, and differentiation. In this study, we investigated the effects of MMA in both undifferentiated and differentiated phenotypes of SH-SY5Y human neuroblastoma cells. We observed an increase in glucose consumption and reduction in respiratory parameters of both undifferentiated and differentiated cells after exposition to MMA, suggesting that differentiated cells are slightly more prone to perturbations in respiratory parameters by MMA than undifferentiated cells. Next, we performed qPCR of mature neuronal-specific gene markers and measured mitochondrial functioning to evaluate the role of MMA during differentiation. Our results showed that MMA impairs the respiratory parameters only at the late stage of differentiation and downregulates the transcriptional gene profile of mature neuronal markers neuron-specific enolase (ENO2) and synaptophysin (SYP). Altogether, our findings point out important changes observed during neuronal maturation and energetic stress vulnerability that can play a role in the neurological clinical symptoms at the newborn period and reveal important molecular mechanisms that could help the screening of targets to new approaches in the therapies of this disease.[MOLECULAR-GENETIC ASPECTS OF METHYLMALONIC ACIDURIA DEVELOPMENT (REVIEW)]

G Zharmakhanova, L Syrlybayeva, V Kononets, E Nurbaulina, L BaikadamovaPMID: 34103442 DOI:

Abstract

The review summarizes the current literature data on the inherited metabolic disorder of branched-chain amino acids - methylmalonic aciduria, characterized by high mortality, acute onset and crisis course. The paper presents the molecular genetic characteristics of the known thirteen different genes (responsible for the synthesis of methylmalonyl-CoA mutase, methylmalonyl-CoA epimerase and vitamin B12 metabolism), mutations of which lead to the development of methylmalonic aciduria. The current knowledge about the potential role of organic acids and their derivatives in the development of metabolic decompensation, toxic damage to the nervous system and internal organs is presented. Early diagnosis by tandem mass spectrometry is extremely important, since timely treatment started (diet therapy, the use of hydroxycobalamin in the B12-dependent form) prevent an unfavorable outcome and allow a high degree of rehabilitation for children with this pathology. Moreover, the identification of the primary molecular genetic defect makes it possible to adjust the patient management tactics and to carry out further prenatal diagnosis of the pathology in subsequent pregnancies.[Clinical and genetic studies on 76 patients with hydrocephalus caused by methylmalonic acidemia combined with homocysteinuria]

R X He, H Dong, H W Zhang, Y Zhang, L L Kang, H Li, M Shen, R Mo, J Q Song, Y P Liu, Z H Chen, Y Liu, Y Jin, M Q Li, H Zheng, D X Li, J Qin, H F Zhang, M Huang, R X Zheng, D S Liang, Y P Tian, H X Yao, Y L YangPMID: 34102818 DOI: 10.3760/cma.j.cn112140-20210311-00204

Abstract

To analyze the clinical features, genetic characteristics, treatment and follow-up results of patients with hydrocephalus caused by methylmalonic acidemia combined with homocysteinuria, and to discuss the optimal strategies for assessing and treating such patients.From January 1998 to December 2020, 76 patients with hydrocephalus due to methylmalonic acidemia combined with homocysteinuria in the Department of Pediatrics in 11 hospitals including Peking University First Hospital were diagnosed by biochemical, genetic analysis and brain imaging examination. The patients were divided into operation-group and non-operation-group according to whether they underwent ventriculoperitoneal shunt. The clinical features, laboratory examinations, genotype, and follow-up data were retrospectively analyzed. Data were compared between the two groups using rank sum test, and categorical data were compared using χ

test.

Among the 76 patients (51 male, 25 female), 5 were detected by newborn screening, while 71 were diagnosed after clinical onset, 68 cases (96%) had early-onset, 3 cases (4%) had late-onset. The most common clinical manifestations of 74 cases with complete data were psychomotor retardation in 74 cases (100%), visual impairment in 74 cases (100%), epilepsy in 44 cases (59%), anemia in 31 cases (42%), hypotonia or hypertonia in 21 cases (28%), feeding difficulties in 19 cases (26%) and disturbance of consciousness in 17 cases (23%). Genetic analysis was performed in 76 cases, all of whom had MMACHC gene variations, including 30 homozygous variations of MMACHC c.609G>A. The most common variations were c.609G>A (94, 62.7%), followed by c.658_660del (18, 12.0%), c.567dupT (9, 6.0%) and c.217C>T (8, 5.3%). Therapy including cobalamin intramuscular injection, L-carnitine and betaine were initiated immediately after diagnosis. A ventriculoperitoneal shunt operation was performed in 41 cases (operation group), and 31 patients improved after metabolic intervention (non-operation group). There was no significant difference in the age of onset, the age of diagnosis, the blood total homocysteine, methionine, and urinary methylmalonic acid concentration between the two groups (all

>0.05). The symptoms of psychomotor development, epilepsy, and visual impairments improved gradually after a long-term follow-up in the operation group.

Hydrocephalus is a severe complication of methylmalonic acidemia combined with homocysteinuria. The most common clinical manifestations are psychomotor retardation, visual impairment, and epilepsy. It usually occurs in early-onset patients. Early diagnosis and etiological treatment are very important. Hydrocephalus may improve after metabolic intervention in some patients. For patients with severe ventricular dilatation, prompt surgical intervention can improve the prognosis.

The marker of cobalamin deficiency, plasma methylmalonic acid, may help identifying lysosomal iron trapping in patients. Its possible utility for heart failure

Alphons J M Vermorken, Jingjing Zhu, Paul Holvoet, Yali CuiPMID: 34049219 DOI: 10.1016/j.redox.2021.102011

Abstract

Iron deficiency is known to aggravate the prognosis of patients with heart failure. Iron has functions in the mitochondrial respiratory chain. In patients with reduced mitochondrial respiration, the mitochondrial ratio between the level of nicotinamide adenine dinucleotide and its reduced form decreases. Due to the mitochondrial-lysosomal interplay, decreased mitochondrial respiration also leads to inhibition of lysosomal hydrolysis. As a result, cobalamin and iron will be trapped in lysosomes. This will, even if iron and cobalamin have been consumed and absorbed in sufficient amounts, lead to their functional deficiencies.Functional iron deficiency can further impede mitochondrial respiration. Increased plasma levels of methylmalonic acid were shown to predict all-cause and cardiovascular mortality in the general population. Treatments targeting mitochondrial and lysosomal function may correct the functional deficiencies and improve prognosis in a subgroup of patients with heart failure, notably those with skeletal muscle wasting. Methylmalonic acid levels may be used for monitoring response to treatment, thereby identifying patients of the subgroup in which disease outcome may improve.

Cardiovascular manifestations of intermediate and major hyperhomocysteinemia due to vitamin B12 and folate deficiency and/or inherited disorders of one-carbon metabolism: a 3.5-year retrospective cross-sectional study of consecutive patients

Julien Levy, Rosa-Maria Rodriguez-Guéant, Abderrahim Oussalah, Elise Jeannesson, Denis Wahl, Stéphane Ziuly, Jean-Louis GuéantPMID: 33693455 DOI: 10.1093/ajcn/nqaa432

Abstract

The association of moderate hyperhomocysteinemia (HHcy) (15-30 μmol/L) with cardiovascular diseases (CVD) has been challenged by the lack of benefit of vitamin supplementation to lowering homocysteine. Consequently, the results of interventional studies have confused the debate regarding the management of patients with intermediate/severe HHcy.We sought to evaluate the association of intermediate (30-100 μmol/L) and severe (>100 μmol/L) HHcy related to vitamin deficiencies and/or inherited disorders with CVD outcomes.

We performed a retrospective cross-sectional study on consecutive patients who underwent a homocysteine assay in a French University Regional Hospital Center. Patients with CVD outcomes were assessed for vitamin B12, folate, Hcy, methylmalonic acid, and next-generation clinical exome sequencing.

We evaluated 165 patients hospitalized for thromboembolic and other cardiovascular (CV) manifestations among 1006 patients consecutively recruited. Among them, 84% (138/165) had Hcy >30 μmol/L, 27% Hcy >50 μmol/L (44/165) and 3% Hcy >100 μmol/L (5/165). HHcy was related to vitamin B12 and/or folate deficiency in 55% (87/165), mutations in one or more genes of one-carbon and/or vitamin B12 metabolisms in 11% (19/165), and severe renal failure in 15% (21/141) of the studied patients. HHcy was the single vascular risk retrieved in almost 9% (15/165) of patients. Sixty % (101/165) of patients received a supplementation to treat HHcy, with a significant decrease in median Hcy from 41 to 17 µmol/L (IQR: 33.6-60.4 compared with 12.1-28). No recurrence of thromboembolic manifestations was observed after supplementation and antithrombotic treatment of patients who had HHcy as a single risk, after ∼4 y of follow-up.

The high frequency of intermediate/severe HHcy differs from the frequent moderate HHcy reported in previous observational studies of patients with pre-existing CVD. Our study points out the importance of diagnosing and treating nutritional deficiencies and inherited disorders to reverse intermediate/severe HHcy associated with CVD outcomes.

Cobalamin J disease detected on newborn screening: Novel variant and normal neurodevelopmental course

Nishitha R Pillai, Dana Miller, Elizabeth I Pierpont, Susan A Berry, Anjali AggarwalPMID: 33729671 DOI: 10.1002/ajmg.a.62170

Abstract

Cobalamin J disease (CblJ) is an ultra-rare autosomal recessive disorder of intracellular cobalamin metabolism associated with combined methylmalonic acidemia and homocystinuria. It is caused by pathogenic variants in ABCD4, which encodes an ATP-binding cassette (ABC) transporter that affects the lysosomal release of cobalamin (Cbl) into the cytoplasm. Only six cases of CblJ have been reported in the literature. Described clinical features include feeding difficulties, failure to thrive, hypotonia, seizures, developmental delay, and hematological abnormalities. Information on clinical outcomes is extremely limited, and no cases of presymptomatic diagnosis have been reported. We describe a now 17-month-old male with CblJ detected by newborn screening and confirmed by biochemical, molecular, and complementation studies. With early detection and initiation of treatment, this patient has remained asymptomatic with normal growth parameters and neurodevelopmental function. To the best of our knowledge, this report represents the first asymptomatic and neurotypical patient with CblJ.Implementation of second-tier tests in newborn screening for the detection of vitamin B

Sonia Pajares, Jose Antonio Arranz, Aida Ormazabal, Mireia Del Toro, Ángeles García-Cazorla, Aleix Navarro-Sastre, Rosa María López, Silvia María Meavilla, Mariela Mercedes de Los Santos, Camila García-Volpe, Jose Manuel González de Aledo-Castillo, Ana Argudo, Jose Luís Marín, Clara Carnicer, Rafael Artuch, Frederic Tort, Laura Gort, Rosa Fernández, Judit García-Villoria, Antonia RibesPMID: 33931066 DOI: 10.1186/s13023-021-01784-7

Abstract

Alteration of vitamin Bmetabolism can be genetic or acquired, and can result in anemia, failure to thrive, developmental regression and even irreversible neurologic damage. Therefore, early diagnosis and intervention is critical. Most of the neonatal cases with acquired vitamin B

deficiency have been detected by clinical symptoms and only few of them trough NBS programs. We aim to assess the usefulness of the second-tier test: methylmalonic acid (MMA), methylcitric acid (MCA) and homocysteine (Hcys) in our newborn screening program and explore the implications on the detection of cobalamin (vitamin B

) related disorders, both genetic and acquired conditions.

A screening strategy using the usual primary markers followed by the analysis of MMA, MCA and Hcys as second tier-test in the first dried blood spot (DBS) was developed and evaluated.

During the period 2015-2018 a total of 258,637 newborns were screened resulting in 130 newborns with acquired vitamin B

deficiency (incidence 1:1989), 19 with genetic disorders (incidence 1:13,613) and 13 were false positive. No false negatives were notified. Concerning the second-tier test, the percentage of cases with MMA above the cut-off levels, both for genetic and acquired conditions was very similar (58% and 60%, respectively). Interestingly, the percentage of cases with increased levels of Hcys was higher in acquired conditions than in genetic disorders (87% and 47%, respectively). In contrast, MCA was high only in 5% of the acquired conditions versus in 53% of the genetic disorders, and it was always very high in all patients with propionic acidemia.

When screening for methylmalonic acidemia and homocystinuria, differential diagnosis with acquired vitamin B

deficiency should be done. The results of our strategy support the inclusion of this acquired condition in the NBS programs, as it is easily detectable and allows the adoption of corrective measures to avoid the consequences of its deficiency.

[Cobalamin in the complex treatment and prevention of cognitive impairment]

O A Shavlovskaya, I A Bokova, N I Shavlovskiy, Yu D YukhnovskayaPMID: 33834731 DOI: 10.17116/jnevro2021121031132

Abstract

Cognitive impairment (CI) develops not only in structural damage to the central nervous system, but also in encephalopathies of dysmetabolic and deficiency etiology. Recently, special attention is focused on the appearance of CI due to the deficiency of cobalamin (vitamin B) and folic acid (FA), the change in the level of homocysteine (HC). To detect vitamin B

deficiency is possible by examining key biomarkers in serum based on a decrease in the levels of vitamin B

and holotranscobalamin, and levels of methylmalonic acid (MMA) and HC. The article presents an analysis of studies conducted in Norway, Korea, India, and other countries to assess the risks of CI in the presence of reduced levels of vitamin B

in the elderly, which demonstrated a decrease in brain volume in the elderly (according to MRI data) in combination with altered test parameters that assess cognitive functions. In many studies, female patients with reduced levels of vitamin B

predominated among the studied patients. Also, some studies have demonstrated the effectiveness of complex CI therapy with the inclusion of vitamin B

(both for oral and intravenous administration). Oral vitamin B

therapy at a dose of 1000 μg has been shown to be adequate for the treatment of vitamin B

deficiency. Also, the administration of vitamin B

for prophylactic purposes is recommended for patients with subnormal or borderline concentrations of vitamin B

in the blood serum.

1-

Irini Manoli, Alexandra R Pass, Elizabeth A Harrington, Jennifer L Sloan, Jack Gagné, Samantha McCoy, Sarah L Bell, Jacob D Hattenbach, Brooks P Leitner, Courtney J Duckworth, Laura A Fletcher, Thomas M Cassimatis, Carolina I Galarreta, Audrey Thurm, Joseph Snow, Carol Van Ryzin, Susan Ferry, Nicholas Ah Mew, Oleg A Shchelochkov, Kong Y Chen, Charles P VendittiPMID: 33820958 DOI: 10.1038/s41436-021-01143-8

Abstract

To develop a safe and noninvasive in vivo assay of hepatic propionate oxidative capacity.A modified 1-

C-propionate breath test was administered to 57 methylmalonic acidemia (MMA) subjects, including 19 transplant recipients, and 16 healthy volunteers. Isotopomer enrichment (

CO

/

CO

) was measured in exhaled breath after an enteral bolus of sodium-1-

C-propionate, and normalized for CO

production. 1-

C-propionate oxidation was then correlated with clinical, laboratory, and imaging parameters collected via a dedicated natural history protocol.

Lower propionate oxidation was observed in patients with the severe mut

and cblB subtypes of MMA, but was near normal in those with the cblA and mut

forms of the disorder. Liver transplant recipients demonstrated complete restoration of 1-

C-propionate oxidation to control levels. 1-

C-propionate oxidation correlated with cognitive test result, growth indices, bone mineral density, renal function, and serum biomarkers. Test repeatability was robust in controls and in MMA subjects (mean coefficient of variation 6.9% and 12.8%, respectively), despite widely variable serum methylmalonic acid concentrations in the patients.

Propionate oxidative capacity, as measured with 1-

C-propionate breath testing, predicts disease severity and clinical outcomes, and could be used to assess the therapeutic effects of liver-targeted genomic therapies for MMA and related disorders of propionate metabolism.

This clinical study is registered in www.clinicaltrials.gov with the ID:

. Study URL: http://clinicaltrials.gov/ct2/show/NCT00078078.

Genetic variants modify the associations of concentrations of methylmalonic acid, vitamin B-12, vitamin B-6, and folate with bone mineral density

Ching-Ti Liu, David Karasik, Hanfei Xu, Yanhua Zhou, Kerry Broe, L Adrienne Cupples, Lisette Cpgm de Groot, Annelies Ham, Marian T Hannan, Yi-Hsiang Hsu, Paul Jacques, Robert R McLean, Ligi Paul, Jacob Selhub, Katerina Trajanoska, Nathalie van der Velde, Natasja van Schoor, Douglas P KielPMID: 33964857 DOI: 10.1093/ajcn/nqab093

Abstract

Elevated plasma homocysteine has been found to be associated with an increased risk of osteoporosis, especially hip and vertebral fractures. The plasma concentration of homocysteine is dependent on the activities of several B vitamin-dependent enzymes, such as methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MTR), methionine synthase reductase (MTRR), and cystathionine β-synthase (CBS).We investigated whether genetic variants in some of the genes involved in 1 carbon metabolism modify the association of B vitamin-related measures with bone mineral density (BMD) and strength.

We measured several B vitamins and biomarkers in participants of the Framingham Offspring Study, and performed analyses of methylmalonic acid (MMA) continuously and <210 nmol/L; pyridoxal-5'-phosphate; vitamin B-12 continuously and ≥258 pmol/L; and folate. The outcomes of interest included areal and volumetric BMD, measured by DXA and quantitative computed tomography (QCT), respectively. We evaluated associations between the bone measures and interactions of single nucleotide polymorphism with a B vitamin or biomarker in Framingham participants (n = 4310 for DXA and n = 3127 for QCT). For analysis of DXA, we validated the association results in the B-PROOF cohort (n = 1072). Bonferroni-corrected locus-wide significant thresholds were defined to account for multiple testing.

The interactions between rs2274976 and vitamin B-12 and rs34671784 and MMA <210 nmol/L were associated with lumbar spine BMD, and the interaction between rs6586281 and vitamin B-12 ≥258 pmol/L was associated with femoral neck BMD. For QCT-derived traits, 62 interactions between genetic variants and B vitamins and biomarkers were identified.

Some genetic variants in the 1-carbon methylation pathway modify the association of B vitamin and biomarker concentrations with bone density and strength. These interactions require further replication and functional validation for a mechanistic understanding of the role of the 1-carbon metabolism pathway on BMD and risks of fracture.